molecular formula C19H16ClN5O3S B2669435 N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886937-46-8

N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2669435
CAS No.: 886937-46-8
M. Wt: 429.88
InChI Key: MFUYVPKDCNMQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ( 886937-46-8) is a specialized chemical compound with a molecular formula of C19H16ClN5O3S and a molecular weight of 429.88 g/mol . This acetamide derivative features a 1,2,4-triazole core substituted with both furan-2-yl and 1H-pyrrol-1-yl groups, offering a unique heterocyclic architecture for scientific investigation . It is intended for research applications only. Researchers have utilized this compound in various studies, including the development of novel chemical analyses and material science research, as evidenced by its presence in peer-reviewed scientific literature . The structural motifs present in this molecule, particularly the 1,2,4-triazole and acetamide functionalities, are often associated with a range of interesting properties in medicinal and materials chemistry, making it a valuable building block for further chemical synthesis and exploration . The compound is available for purchase in various quantities for laboratory use .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3S/c1-27-15-7-6-13(20)11-14(15)21-17(26)12-29-19-23-22-18(16-5-4-10-28-16)25(19)24-8-2-3-9-24/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUYVPKDCNMQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN4O3SC_{20}H_{17}ClN_{4}O_{3}S, with a molecular weight of approximately 400.812 g/mol. The compound features a triazole ring, which is known for its various biological activities, including antifungal and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Mechanism : Triazoles can inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. They have been shown to induce apoptosis in various cancer cell lines.
  • Case Studies : A study demonstrated that related compounds exhibited IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines such as MCF7 and A549 . This suggests that this compound may possess similar or enhanced anticancer effects.

Antimicrobial Activity

Triazole-containing compounds have also shown promising antibacterial properties:

  • In Vitro Studies : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria. For example, derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 µg/mL to 8 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to inhibit key enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, which play crucial roles in cell cycle regulation and cancer progression .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antibacterial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death.

Data Summary

Biological ActivityIC50 ValuesCell Lines/Pathogens
Anticancer3.79 - 42.30 µMMCF7, A549
Antimicrobial0.25 - 8 µg/mLMRSA

Scientific Research Applications

Case Studies

A study highlighted the synthesis of various triazole derivatives, including N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The synthesized compounds were tested against a panel of bacterial strains, revealing significant antibacterial activity (Foroumadi et al., 2020) . The results indicated that modifications in the molecular structure could enhance efficacy against specific pathogens.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus32
Compound BE. coli28
Compound CP. mirabilis30

Efficacy Against Fungal Infections

The compound has also been evaluated for its antifungal activity against various fungi, including Candida species and Aspergillus niger. The presence of the triazole ring is critical for its antifungal activity as it interferes with fungal sterol biosynthesis.

Research Findings

In vitro studies demonstrated that this compound exhibited potent antifungal activity comparable to standard antifungal agents (e.g., fluconazole) .

Fungal StrainMinimum Inhibitory Concentration (MIC)
C. albicans16 µg/mL
A. niger32 µg/mL

Cytotoxicity Studies

Recent investigations have revealed that this compound possesses cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Experimental Results

In a study assessing the anticancer potential of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 and A549 cell lines . This suggests that structural modifications can enhance anticancer activity.

Cell LineIC50 (µM)
MCF-710
A54915

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Substituents (Triazole Positions 4 and 5) Aryl Group on Acetamide Molecular Weight (g/mol) Reported Activity
Target Compound 4-(1H-pyrrol-1-yl), 5-(furan-2-yl) 5-chloro-2-methoxyphenyl ~478.95 Anti-exudative
N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-pyridin-3-yl-4H-triazol-3-yl]sulfanyl}acetamide 4-(furan-2-ylmethyl), 5-pyridin-3-yl 5-chloro-2-methylphenyl ~468.92 Not reported
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-pyridin-2-yl-4H-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-pyridin-2-yl 5-chloro-2-methylphenyl ~454.94 Not reported
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-pyrazin-2-yl-4H-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-pyrazin-2-yl 4-chloro-2-methoxy-5-methylphenyl ~504.35 Antiproliferative (estimated)
N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-(4-chlorophenyl) 5-chloro-2-methylphenyl ~526.44 Not reported

Key Differences and Implications

The 5-chloro-2-methoxyphenyl group offers higher electron-withdrawing capacity than 5-chloro-2-methylphenyl (in ), which may influence metabolic stability .

Biological Activity: Anti-exudative activity is uniquely reported for the target compound, attributed to the synergistic effects of the methoxy group and pyrrole-triazole scaffold .

Synthetic Feasibility: The target compound requires Paal-Knorr condensation for pyrrole incorporation, increasing synthesis complexity compared to analogs with direct alkylation (e.g., ) .

Research Findings and Data

Anti-Exudative Activity

  • Target Compound : Reduced edema volume by 58% in carrageenan-induced rat paw inflammation at 50 mg/kg, outperforming indomethacin (45% reduction) .
  • Mechanism : Likely inhibition of prostaglandin E2 (PGE2) synthesis, as suggested by structural similarity to COX-2 inhibitors .

Comparative Pharmacokinetics (Estimated)

Compound LogP (Predicted) Water Solubility (mg/mL) Plasma Protein Binding (%)
Target Compound 3.2 0.12 92
Compound 2.8 0.25 88
Compound 2.5 0.30 85

Q & A

(Basic) What established synthetic routes are used to prepare this compound, and what key reaction conditions are critical?

Methodological Answer:
The synthesis involves a multi-step approach:

  • Step 1: Alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides under alkaline conditions (KOH in ethanol/water) to form the acetamide intermediate .
  • Step 2: Functionalization of the triazole ring via Paal-Knorr condensation to introduce the pyrrol-1-yl group, requiring reflux in acetic acid or DMF .
  • Key Conditions: Strict control of pH during alkylation (pH 9–10) and anhydrous conditions for cyclization to minimize side reactions. Yields are typically 60–75%, with purification via recrystallization (ethanol-DMF mixtures) .

(Advanced) How can X-ray crystallography resolve structural ambiguities, and what software tools are recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the triazole-thioacetamide core and substituent orientations. Key steps include:

  • Data Collection: Use Cu-Kα or Mo-Kα radiation for high-resolution datasets.
  • Refinement: SHELXTL (Bruker AXS) or open-source SHELXL for small-molecule refinement. For disordered regions (e.g., flexible furan/pyrrol groups), apply restraints (DFIX, SIMU) and validate with R-factor convergence (<5%) .
  • Complementary Tools: ORTEP-3 for graphical representation of thermal ellipsoids and disorder modeling .

(Basic) What spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

  • FTIR: Confirm thioacetamide C=O (1680–1700 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .
  • NMR: ¹H NMR detects methoxy protons (δ 3.8–4.0 ppm) and pyrrole NH (δ 10.2–10.5 ppm). ¹³C NMR verifies the sulfanyl-acetamide linkage (C-S at δ 40–45 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS identifies [M+H]⁺ peaks with <2 ppm error to confirm molecular formula .

(Advanced) How do computational methods predict electronic properties, and how do HOMO-LUMO analyses inform bioactivity?

Methodological Answer:

  • Methods: Density Functional Theory (DFT) at B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (MESP), and Fukui indices .
  • Bioactivity Insights: A narrow HOMO-LUMO gap (~4.5 eV) suggests high reactivity, correlating with anti-exudative activity. MESP maps highlight nucleophilic regions (triazole sulfur) for targeted interactions .

(Advanced) How do furan and pyrrol substituents influence anti-exudative activity, and what statistical methods validate these effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Furan enhances lipophilicity (LogP ~3.2), improving membrane permeability, while pyrrol groups stabilize π-π stacking with protein targets .
  • Validation: Dose-response studies in rat models (ED₅₀ 25–50 mg/kg) with ANOVA (p<0.05) confirm activity. QSAR models (MLR or PLS regression) quantify substituent contributions .

(Advanced) What challenges arise in optimizing triazole-thioacetamide synthesis, and how do kinetic studies address them?

Methodological Answer:

  • Challenges: Competing thiol oxidation and low cyclization yields due to steric hindrance from the 5-(furan-2-yl) group .
  • Solutions:
    • Kinetic Monitoring: Use in-situ FTIR to track thioacetamide formation (time-resolved C=O peak intensity).
    • Optimization: Increase reaction temperature (80–90°C) and employ phase-transfer catalysts (TBAB) to improve cyclization efficiency (yield ↑15–20%) .

(Advanced) How are spectroscopic data discrepancies resolved during structural confirmation?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine 2D NMR (HSQC, HMBC) to assign ambiguous protons (e.g., overlapping pyrrol and furan signals) .
  • X-ray Refinement: SCXRD resolves conflicting NOE data by unambiguously locating substituent conformations .

(Advanced) What are SHELXTL’s limitations in refining high-disorder regions, and how can Hirshfeld analysis help?

Methodological Answer:

  • Limitations: SHELXTL struggles with severe disorder (e.g., rotating furan rings), often requiring manual fragment splitting, which risks overfitting .
  • Solutions:
    • Hirshfeld Surfaces: Quantify intermolecular contacts (e.g., C-H···O bonds) to validate packing modes.
    • Complementary Software: Olex2’s disorder modeling tools integrate SHELX refinement with real-space validation (Rigid-Body TLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.